Product packaging for Benorterone(Cat. No.:CAS No. 3570-10-3)

Benorterone

Cat. No.: B1251071
CAS No.: 3570-10-3
M. Wt: 288.4 g/mol
InChI Key: RQETXCPBBLHUIB-UGCZWRCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benorterone, also known by its developmental code name SKF-7690, is a steroidal antiandrogen that was the first compound of its class to be studied in humans . It acts as a selective and pure antagonist of the androgen receptor (AR), effectively blocking the effects of hormones like testosterone and dihydrotestosterone by preventing them from binding to their biological target . Although it was investigated for the treatment of androgen-dependent conditions such as acne, seborrhea, and hirsutism, it was never marketed for clinical use . Its development was historically significant, paving the way for subsequent antiandrogens . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B1251071 Benorterone CAS No. 3570-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3570-10-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one

InChI

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RQETXCPBBLHUIB-UGCZWRCOSA-N

SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Synonyms

enorterone
SK and F 7690
SKF 7690

Origin of Product

United States

Molecular Mechanisms of Action of Benorterone

Androgen Receptor (AR) Interaction and Binding Dynamics

Benorterone functions as an antagonist of the AR by directly binding to the receptor and competing with endogenous androgens for the ligand-binding site. wikipedia.orgwikipedia.orgnews-medical.net This competitive binding prevents androgens from activating the receptor and subsequently mediating their biological effects. wikipedia.orgnews-medical.net

Quantitative Receptor Binding Affinity and Specificity Studies (e.g., K_i values in rat prostate cytosol)

Studies have investigated the binding affinity of this compound for the AR. In one study using rat prostate cytosol, the affinity of this compound for the AR was reported to be approximately 5-fold greater than that of cyproterone (B1669671) acetate (B1210297). wikipedia.org The reported K_i value for this compound in this study was 0.7 nM, while that for cyproterone acetate was 3.7 nM. wikipedia.org These values were compared to testosterone (B1683101), which had a K_i of 1.7 nM, with this compound showing 243% and cyproterone acetate showing 46% of the affinity of testosterone. wikipedia.org However, another study indicated that this compound had only 11% of the affinity of dihydrotestosterone (B1667394) for the androgen receptor. wikipedia.org

Compound K_i (nM) (Rat Prostate Cytosol) Relative Affinity (vs. Testosterone) Relative Affinity (vs. DHT)
This compound 0.7 243% 11% (reported in another study) wikipedia.org
Cyproterone Acetate 3.7 46% -
Testosterone 1.7 100% -

Characterization of Competitive Androgen Receptor Antagonism

This compound is recognized as a true antiandrogen due to its action as a competitive inhibitor of specific ligand binding to androgen receptors. iiab.me It competes effectively for the high-affinity binding sites for DHT in tissues such as the rat prostate. iiab.me Unlike some other steroidal antiandrogens such as cyproterone acetate, this compound is described as a selective and pure AR antagonist, similar to nonsteroidal antiandrogens like flutamide (B1673489) and bicalutamide. wikipedia.orgwikipedia.orgdbpedia.org This contrasts with steroidal antiandrogens that often exhibit off-target hormonal activities like progestogenic effects. wikipedia.org

Kinetic Analysis of Receptor-Ligand Association and Dissociation Rates

Partial Agonist Activity and Weak Androgenic Effects at the Androgen Receptor

Despite being classified as an antiandrogen, this compound has been reported to possess weak partial agonist activity at the AR. wikipedia.org This means it can weakly activate the receptor in the absence of more potent agonists like testosterone and DHT. wikipedia.orgwikipedia.org This partial agonist activity may contribute to reported weak androgenic effects. wikipedia.org This characteristic is also observed with other steroidal antiandrogens, including cyproterone acetate. wikipedia.orgwikiwand.com

Intracellular Signaling Pathways Modulated by this compound

Upon binding of an androgen or an antiandrogen, the AR undergoes conformational changes. news-medical.netnih.gov While the primary mechanism of antiandrogens involves blocking androgen binding and inhibiting transcriptional activity, some AR antagonists can also influence intracellular signaling pathways. nih.gov

Nuclear Translocation of this compound-Bound Androgen Receptor

Typically, androgen binding to the AR in the cytoplasm induces a conformational change that facilitates its translocation into the cell nucleus. handwiki.org In the nucleus, the activated AR can bind to DNA and regulate gene transcription. handwiki.org AR antagonists like this compound compete for the ligand-binding domain, which can lead to a conformational change that prevents or reduces AR nuclear translocation. nih.govnih.gov This results in a larger proportion of the AR remaining in the cytoplasm, where it may interact with cytoplasmic factors and potentially modulate other signaling pathways. nih.gov Studies with other AR antagonists have shown inhibition of nuclear translocation of both wild-type and some mutant ARs. nih.gov The nuclear translocation of the AR is facilitated by proteins such as filamin, which interacts with the AR in a ligand-independent manner but is enhanced in the presence of a ligand. nih.gov

Modulation of Androgen Receptor-Mediated Gene Transcription

As an antiandrogen, this compound interferes with the AR's ability to modulate gene transcription. wikipedia.org Antiandrogens typically prevent androgens from binding to the AR or inhibit the downstream events required for transcriptional activation. frontiersin.org this compound binds to the ligand-binding domain (LBD) of the AR, competing with endogenous androgens. frontiersin.org While primarily an antagonist, this compound has also been reported to possess weak partial agonist activity at the AR. wikipedia.org The transcriptional activity of the androgen-bound AR is influenced by coregulator proteins that bind to the activated receptor. nih.gov

Research Findings on AR Binding Affinity:

One study comparing this compound and cyproterone acetate in rat prostate cytosol found that this compound had a higher affinity for the AR. wikipedia.org The reported Ki values were 0.7 nM for this compound and 3.7 nM for cyproterone acetate. wikipedia.org These values were 243% and 46% of the Ki value for testosterone (1.7 nM), respectively. wikipedia.org However, another study indicated that this compound had only 11% of the affinity of DHT for the AR. wikipedia.org

Table 1: Comparative AR Binding Affinity

CompoundKi (nM) (Rat Prostate Cytosol)Affinity Relative to Testosterone (%)Affinity Relative to DHT (%)
This compound0.724311
Cyproterone Acetate3.746Not specified
Testosterone1.7100Not specified
DihydrotestosteroneNot specifiedNot specified100

Note: Data compiled from disparate studies with potentially different methodologies, leading to variations in reported affinities. wikipedia.org

Influence on Post-Translational Modifications of Androgen Receptor

Investigation of Receptor Selectivity and Cross-Reactivity

Receptor selectivity is a crucial aspect of a compound's pharmacological profile, determining its specificity for a particular receptor over others. Cross-reactivity refers to the ability of a compound to bind to or interact with multiple receptors. nih.gov

Absence of Progestogenic Activity and Related Receptor Interactions

A notable characteristic of this compound is its description as a selective and pure AR antagonist, unlike some other steroidal antiandrogens such as cyproterone acetate, which also possess significant progestogenic activity. wikipedia.orgwikipedia.orgalchetron.com This indicates that this compound does not significantly activate the progesterone (B1679170) receptor (PR). wikipedia.orgwikipedia.orgalchetron.comiiab.me The lack of progestogenic activity distinguishes this compound from compounds like cyproterone acetate, which was initially developed as a progestin and exhibits potent progestogenic effects by activating the PR. wikipedia.org The AR and PR are closely related members of the nuclear receptor family. google.com

Comparative Analysis with Other Steroid Hormone Receptors

This compound is described as being devoid of estrogenic or antimineralocorticoid activity. wikipedia.org Steroid hormone receptors, including the AR, estrogen receptors (ER), progesterone receptors (PR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR), share a similar structural organization with conserved DNA-binding domains and more variable ligand-binding domains. nih.govimrpress.comabcam.comnih.govwikipedia.orgglowm.comreliasmedia.com While the AR is most closely related to the PR, cross-reactivity with other steroid hormone receptors can occur, particularly at higher concentrations. google.com However, the available information specifically highlights this compound's selectivity for the AR and its lack of significant interaction with the PR, ER, or MR, positioning it as a relatively pure antiandrogen compared to some other steroidal agents. wikipedia.orgwikipedia.org

Table 2: Receptor Interactions of this compound vs. Cyproterone Acetate

ReceptorThis compound InteractionCyproterone Acetate Interaction
Androgen Receptor (AR)Antagonist (weak partial agonist) wikipedia.orgAntiandrogen (weak partial agonist) wikipedia.orgalchetron.com
Progesterone Receptor (PR)None/Virtually devoid wikipedia.orgalchetron.comPotent agonist (Progestogen) wikipedia.orgalchetron.com
Estrogen Receptor (ER)None wikipedia.orgNone wikipedia.org
Mineralocorticoid Receptor (MR)None wikipedia.orgNone wikipedia.org
Glucocorticoid Receptor (GR)Not specifiedWeak partial agonist (at high doses) wikipedia.org

Structure Activity Relationship Sar Studies of Benorterone

Significance of C17α Substitution in Modulating Activity

Benorterone features a methyl group at the C17α position. wikipedia.org The C17α position on the steroid D-ring is a critical site for substitution, known to modulate the activity and metabolism of steroid hormones. wikipedia.org In the case of anabolic-androgenic steroids, C17α alkylation is often associated with oral activity due to increased metabolic stability, but can also lead to hepatotoxicity. wikipedia.org For antiandrogens, the C17α substitution can influence binding affinity to the AR and affect metabolism, thereby modulating the duration and intensity of the antiandrogenic effect. The presence of the 17α-methyl group in this compound, a feature it shares with methyltestosterone (B1676486) (from which it differs by the B-nor modification), is a key determinant of its pharmacological profile. wikipedia.org Studies on other steroids have shown that extending the C17α alkyl chain beyond an ethyl group can abolish androgenic activity and result in antiandrogenic properties. wikipedia.org

Rational Design Principles Derived from this compound's Structural Features

The development of this compound as an antiandrogen likely involved rational design principles based on the understanding of steroid structure-activity relationships available at the time (late 1950s). wikipedia.orgmpdkrc.edu.in Rational drug design aims to create molecules with desired biological activity by understanding the interaction between the drug and its biological target. theswissbay.chfes.denih.gov In the case of this compound, the introduction of the B-nor modification and the C17α-methyl group were deliberate structural changes to a testosterone-like scaffold. These modifications were likely hypothesized to interfere with the normal binding and activation of the AR by endogenous androgens. The observation that this compound exhibited antiandrogenic activity validated these initial design principles, demonstrating that modifications to the steroid skeleton and key substitution sites could lead to compounds with antagonistic properties at the AR.

Comparative SAR with Related Steroidal Antiandrogens (e.g., Cyproterone (B1669671), BOMT)

This compound belongs to the class of steroidal antiandrogens and its SAR can be compared to other compounds in this class, such as cyproterone and BOMT. wikipedia.orgwikipedia.orgwikipedia.orgiiab.me These compounds, although structurally distinct from this compound, also interact with the androgen receptor.

Cyproterone: Cyproterone is a pregnane (B1235032) steroid derivative, unlike this compound which is an androstane (B1237026) derivative. wikipedia.org It is a potent antiandrogen and a weak partial agonist of the AR. wikipedia.org Cyproterone acetate (B1210297), an ester of cyproterone, is also a potent progestogen and antigonadotropin. wikipedia.orgmims.com In one study, the affinity of this compound for the rat prostate cytosol AR was found to be approximately 5-fold greater than that of cyproterone acetate. wikipedia.org However, another study indicated this compound had only 11% of the affinity of dihydrotestosterone (B1667394). wikipedia.org Unlike cyproterone acetate, this compound is described as a selective and pure AR antagonist, lacking significant progestogenic activity. wikipedia.org

BOMT: BOMT (6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone) is another synthetic steroidal antiandrogen. wikipedia.org It is a derivative of dihydrotestosterone with modifications including a bromine atom at the 6α position, an oxygen atom in the B ring (4-oxa), and a methyl group at the 17α position. wikipedia.org BOMT is described as a selective competitive antagonist of the AR, similar to this compound and cyproterone. wikipedia.orgiiab.me BOMT is considered a relatively weak competitor for the AR, with a relative binding affinity of about 2.7% of metribolone. wikipedia.org Like this compound and cyproterone, BOMT may exhibit weak partial agonist activity at the AR in certain situations. wikipedia.org BOMT is reported to lack androgenic, estrogenic, or progestogenic activity, though it might have weak antigonadotropic effects. wikipedia.org

These comparisons highlight that different structural scaffolds and substitutions within the steroid nucleus can lead to compounds with antiandrogenic activity, albeit with varying potencies and additional pharmacological properties. The B-nor modification and C17α-methyl group are key features contributing to this compound's specific AR interaction profile, distinguishing it from other steroidal antiandrogens.

Here is a table summarizing some comparative data on AR affinity:

CompoundSource of ARKi (nM) (vs. Testosterone)Relative Affinity (vs. Dihydrotestosterone)Progestogenic Activity
This compoundRat prostate cytosol0.7 (243%)11%No
Cyproterone AcetateRat prostate cytosol3.7 (46%)Not specifiedPotent
DihydrotestosteroneNot specifiedNot specified100% (implied)Not specified
Testosterone (B1683101)Rat prostate cytosol1.7 (100%)Not specifiedNot specified

Note: Data for relative affinity of this compound vs. DHT and Ki values vs. Testosterone are from different studies as cited in the source. wikipedia.org

Preclinical and in Vitro Biochemical Research on Benorterone

Biochemical Characterization in Cellular and Subcellular Systems

Biochemical characterization of Benorterone in cellular and subcellular systems has focused on its interaction with the androgen receptor (AR), its primary biological target. wikipedia.orgwikipedia.org

Cell Line-Based Assays for Androgen Receptor Antagonism

Cell line-based assays are widely used to screen for androgen receptor ligands and study their effects. nih.gov These assays often utilize cell lines that express the androgen receptor and incorporate reporter gene constructs that include an androgen response element (ARE). nih.gov AR binding to the ARE can then be measured through the expression of a reporter gene, such as GFP, luciferase, or β-galactosidase. nih.gov

Androgen receptor antagonists, like this compound, prevent androgens from exerting their biological activity by binding to and blocking the AR ligand binding domain. frontiersin.org This can lead to the inhibition of androgen-induced transcriptional activation of AR-responsive genes. frontiersin.org Studies using cell lines can evaluate the ability of a compound to depress specific androgen binding in a concentration-dependent manner. psu.edu

While this compound is described as primarily an AR antagonist, it has also been reported to possess very weak partial agonist activity on the AR, similar to other steroidal antiandrogens like cyproterone (B1669671) acetate (B1210297). wikipedia.org Unlike some other steroidal antiandrogens, this compound has been characterized as a selective and pure AR antagonist, akin to nonsteroidal antiandrogens such as flutamide (B1673489) and bicalutamide. wikipedia.org

Effects on Androgen-Responsive Gene Expression in Cultured Cells

The androgen receptor acts as a ligand-dependent transcription factor that regulates the expression of androgen-responsive genes. oaepublish.comnih.gov Binding of an androgen to the cytosolic AR triggers a conformational change, leading to the dissociation of heat shock proteins, translocation of the AR from the cytosol to the nucleus, and dimerization of AR complexes. nih.govoaepublish.com The AR dimer then binds to AREs in the promoter regions of target genes, enhancing their transcription. nih.gov

Studies in cultured cells can assess how antiandrogens affect the expression levels of these androgen-responsive genes. Changes in the expression of such genes can serve as a reliable indicator of AR activity. nih.gov For example, the expression of androgen-responsive genes is dramatically down-regulated when the AR is inactive. nih.gov Research has shown that antiandrogens can modify androgen signaling at multiple levels, affecting the expression of various androgen-regulated genes. nih.govhelsinki.fi In some cases, while the expression of classic androgen-regulated genes might not be significantly affected by antiandrogens, other genes highly sensitive to androgen-regulated AR action can show marked alterations. helsinki.fi

Cell line studies comparing different antiandrogens have demonstrated that their effects on AR-mediated gene transactivation and cell viability can vary depending on the cellular background, including the presence of AR mutations. mdpi.com

Investigational Studies on this compound's Biotransformation

Investigational studies on this compound's biotransformation examine how the compound is metabolized. Biotransformation is the process by which a substance is changed chemically within the body. nih.gov In vitro metabolism studies are a key part of preclinical development, evaluating how drug candidates are processed by enzymes in the liver and other tissues. wikipedia.orgnih.gov

In Vitro Metabolic Fate and Metabolite Profiling

In vitro studies can provide insights into the metabolic fate of this compound and help in profiling its metabolites. wur.nlnih.gov These studies often involve incubating the compound with liver microsomes, hepatocytes, or other relevant enzyme systems to identify and characterize the resulting metabolic products. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC/MS) can be used to identify unknown compounds and their metabolites. wur.nl

While specific detailed in vitro metabolic profiling data for this compound were not extensively found in the search results, the general principles of steroid biotransformation involve various enzymatic pathways. handwiki.org The identification of metabolites is crucial for understanding a drug's pharmacokinetic profile and potential activity of its breakdown products. googleapis.com

Enzymatic Pathways Involved in this compound Metabolism (e.g., Aromatization Potential)

The enzymatic pathways involved in the metabolism of steroidal compounds like this compound can include various cytochrome P450 enzymes and other metabolic enzymes. handwiki.orgnih.gov One specific enzymatic pathway of interest for steroids is aromatization, catalyzed by the aromatase enzyme (CYP19A1). nih.gov Aromatase converts androgens into estrogens. nih.gov

While the aromatization of this compound itself has not been specifically assessed in the provided search results, a compound corresponding to what would be its aromatized form, 17α-methyl-B-norestradiol, has been described and reported to possess estrogenic activity. wikipedia.org This suggests a potential, though unconfirmed, metabolic route involving aromatization for this compound. The aromatase enzyme catalyzes the demethylation of the C19 carbon in androgens, leading to the formation of an aromatic ring in the resulting estrogen. nih.gov

Interactive Data Tables:

Based on the search results, a data table summarizing the androgen receptor binding affinities in rat prostate cytosol can be generated.

CompoundKi (nM) in Rat Prostate CytosolAffinity Relative to Testosterone (B1683101) (%)Affinity Relative to Dihydrotestosterone (B1667394) (%)
This compound0.7 wikipedia.org243 wikipedia.org11 wikipedia.org
Cyproterone Acetate3.7 wikipedia.org46 wikipedia.orgNot specified
Testosterone1.7 wikipedia.org100Not specified

Mechanistic Studies in Animal Models (Non-Clinical Endpoints)

Preclinical studies in animal models are crucial for understanding the mechanisms of action of compounds like this compound before potential human use. These studies often focus on non-clinical endpoints related to the endocrine system and target tissues.

Effects on Endocrine Axes and Hormone Levels (Mechanistic Basis for Antigonadotropic Effects)

Research on this compound in animal models has explored its effects on endocrine axes and circulating hormone levels, providing insights into its mechanism of action, particularly its antigonadotropic effects. While described as a pure antiandrogen and a selective androgen receptor (AR) antagonist, unlike some other steroidal antiandrogens such as cyproterone acetate, this compound was found to induce a "highly variable decrease in plasma testosterone levels" in studies, suggesting weak antigonadotropic effects. wikipedia.org This observation is notable because other pure antiandrogens, such as cyproterone (not cyproterone acetate) and flutamide, typically lead to increased testosterone levels due to the disinhibition of the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgnih.gov

The precise reasons for this compound's variable antigonadotropic effects are not entirely clear. wikipedia.org However, it has been noted that methyltestosterone (B1676486), a compound structurally similar to this compound except for the absence of a carbon atom in the B ring, is aromatized into the estrogen methylestradiol (B1213742) and exhibits potent estrogenic activity. wikipedia.org Estrogens are known to be antigonadotropic and can suppress testosterone levels, similar to androgens and progestogens. wikipedia.org While the aromatization of this compound itself has not been assessed, a corresponding compound, 17α-methyl-B-norestradiol, which would be the aromatized form of this compound, has been described and reported to possess estrogenic activity. wikipedia.org This suggests a potential, though unconfirmed, mechanism for the observed antigonadotropic effects.

Androgen Receptor Occupancy and Downstream Signaling in Animal Tissues

This compound functions as an antiandrogen by acting as an antagonist of the androgen receptor (AR), which is the biological target for androgens like testosterone and dihydrotestosterone (DHT). wikipedia.orgwikipedia.org Studies investigating the interaction of this compound with the AR in animal tissues, such as rat prostate cytosol, have provided data on its binding affinity. In one study, this compound demonstrated an affinity for the AR that was approximately 5-fold greater than that of cyproterone acetate in rat prostate cytosol. wikipedia.org The reported Ki values were 0.7 nM for this compound and 3.7 nM for cyproterone acetate. wikipedia.org These values were 243% and 46% of the Ki value for testosterone (1.7 nM), respectively. wikipedia.org However, another study indicated that this compound had only 11% of the affinity of dihydrotestosterone for the androgen receptor. wikipedia.org

While primarily an AR antagonist, this compound has also been reported to act as a very weak partial agonist of the AR, potentially possessing weak androgenic activity. wikipedia.org This characteristic is also observed with other steroidal antiandrogens like cyproterone acetate. wikipedia.org The binding of androgens to the AR typically leads to a conformational change, dissociation of chaperone proteins, and translocation of the complex to the nucleus, where it dimerizes and binds to androgen response elements (AREs) to modulate gene transcription. nih.gov As an AR antagonist, this compound would competitively inhibit the binding of endogenous androgens, thereby preventing or reducing the activation of AR-mediated downstream signaling pathways in androgen-responsive tissues in animals.

Below is a table summarizing the reported AR binding affinities:

CompoundTissue/SourceKi (nM)Relative Affinity (vs. Testosterone)Relative Affinity (vs. DHT)Source
This compoundRat prostate cytosol0.7243%- wikipedia.org
Cyproterone AcetateRat prostate cytosol3.746%- wikipedia.org
TestosteroneRat prostate cytosol1.7100%- wikipedia.org
This compound---11% wikipedia.org
Dihydrotestosterone---100% wikipedia.org

Note: The relative affinities are based on the provided Ki values and percentages in the source. Different studies may yield varying results depending on methodologies.

Comparative Preclinical Evaluation of Antiandrogenic Potency in vivo

This compound was among the earliest antiandrogens to be developed and studied, alongside compounds like cyproterone, cyproterone acetate, and flutamide. wikipedia.orgwikipedia.org These compounds are recognized as "true" antiandrogens because they act as competitive inhibitors of specific ligand binding to androgen receptors. iiab.me

Comparative preclinical evaluations in vivo are essential to assess the relative antiandrogenic potency of different compounds. While specific detailed comparative in vivo potency data for this compound against a wide range of other antiandrogens in animal models were not extensively detailed in the provided search results, its classification alongside other early antiandrogens like cyproterone and BOMT (6α-bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one) indicates its position in the early landscape of antiandrogen research. wikipedia.orgwikipedia.orgiiab.me BOMT, for instance, is also described as a pure or "true" antiandrogen and a selective competitive antagonist of the AR, although it has been described as an "only relatively weak competitor" with a relative binding affinity of about 2.7% of that of metribolone. wikipedia.org Cyproterone acetate, a progestogenic antiandrogen, is often used as a comparator in antiandrogen studies and has a lower AR binding affinity in rat prostate cytosol compared to this compound in one study. wikipedia.org

Advanced Analytical Methodologies for Benorterone Research

Quantitative and Qualitative Research Methodologies for Benorterone

Quantitative and qualitative analysis are fundamental to chemical research, allowing for the determination of the amount of a substance present and the identification of its components. For a compound like this compound, these methodologies are crucial for synthesis verification, purity assessment, and biological sample analysis.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for both the qualitative identification and quantitative analysis of compounds, particularly valuable for detecting and identifying metabolites in complex biological matrices. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental composition and differentiation of compounds with very similar nominal masses lcms.czwur.nl.

In steroid research, HRMS, often coupled with chromatography (LC-HRMS), is employed for comprehensive steroid profiling and the identification of metabolites lcms.cznih.gov. This is particularly useful for detecting synthetic steroids and their transformation products researchgate.net. The high mass accuracy and resolution capabilities of HRMS minimize false positives and provide confidence in the identification of known and unknown metabolites lcms.czwur.nl. For this compound, HRMS could be used to identify potential metabolic pathways by analyzing biological samples (e.g., urine, plasma) for transformation products. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) in conjunction with HRMS provide structural information about the parent compound and its metabolites lcms.cz.

An example of the application of HRMS in steroid analysis involves the quantitative analysis of multiple steroids in plasma using LC-HRMS, demonstrating comparable accuracy, precision, and sensitivity to triple quadrupole MS instruments lcms.czthermofisher.com. This suggests that LC-HRMS is a viable method for sensitive and selective detection of steroids and their metabolites.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of a compound. For steroids like this compound, various advanced chromatographic methods are employed.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with sensitive detectors like mass spectrometers (LC-MS, LC-MS/MS), are widely used for steroid analysis nih.govchromatographytoday.comaustinpublishinggroup.com. These techniques offer high separation efficiency and sensitivity, making them suitable for analyzing steroids in various matrices nih.govaustinpublishinggroup.com. LC-MS/MS has become a popular choice due to simplified sample preparation compared to GC-MS and increased specificity and sensitivity over immunoassay nih.gov. LC-MS methods can measure multiple steroids simultaneously nih.govresearchgate.net.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), has historically been a gold standard for steroid analysis, particularly for volatile or derivatized steroids nih.govnih.gov. GC offers excellent separation power but may require derivatization steps for less volatile steroids nih.govtofwerk.com.

For purity assessment, chromatographic techniques like HPLC with UV-Vis detection or mass spectrometry can identify and quantify impurities in a this compound sample. The separation power of chromatography allows for the resolution of the main compound from structurally similar impurities or synthesis byproducts.

Table 1 illustrates the types of information obtained from advanced chromatographic techniques coupled with mass spectrometry in steroid analysis.

TechniqueSeparation PrincipleDetection Method(s)Key Information ObtainedRelevance to this compound Research
LC-MS/MSPartition/AdsorptionMass SpectrometryCompound identification, quantification, fragmentation patternsAnalysis in biological samples, metabolite identification, purity assessment
GC-MSPartition (Gas)Mass SpectrometryCompound identification, quantification, fragmentation patternsAnalysis of volatile forms, purity assessment
UPLC-HRMSPartition/AdsorptionHigh-Resolution MSAccurate mass measurement, elemental composition, metabolite identificationHigh-throughput analysis, identification of unknowns, complex mixture analysis

Spectroscopic Characterization Techniques for this compound and Analogs

Spectroscopic methods provide valuable information about the structure and functional groups present in a molecule. These techniques are crucial for confirming the identity and characterizing this compound and its related analogs.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the structure of organic compounds, including steroids researchgate.netrsc.orgrsc.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms and the three-dimensional arrangement of a molecule lehigh.edu.

Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used in steroid analysis researchgate.netslideshare.net. ¹H NMR provides information about the different types of protons and their environments, including their chemical shifts and coupling patterns, which are indicative of neighboring protons lehigh.edumdpi.com. ¹³C NMR provides information about the carbon skeleton slideshare.net. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation information between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the molecular structure researchgate.net.

For this compound, NMR spectroscopy would be used to confirm its synthesized structure by comparing experimental spectra to predicted spectra or to spectra of authentic standards. The characteristic signals for the methyl groups, vinylic protons, and protons on carbons bearing oxygen substituents are particularly informative in steroid NMR rsc.orgrsc.org. Studies on other steroids demonstrate how changes in chemical shifts upon derivatization can be used to distinguish between different hydroxyl positions rsc.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify functional groups and provide information about the electronic transitions within a molecule lehigh.edumrclab.com.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint lehigh.edumrclab.com. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the ketone carbonyl and the hydroxyl group by identifying their characteristic absorption bands jchps.comnih.gov.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule mrclab.com. UV-Vis spectroscopy is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings slideshare.netacs.orgnumberanalytics.com. While the steroid core itself may not have strong UV-Vis absorption, the presence of conjugated systems (like the α,β-unsaturated ketone in the A ring of many androstane (B1237026) derivatives, including this compound) results in characteristic absorption bands in the UV region scispace.com. UV-Vis spectroscopy can be used for quantitative analysis based on Beer's law and can also provide qualitative information about the presence of certain structural features slideshare.net.

Table 2 summarizes the application of IR and UV-Vis spectroscopy in steroid analysis.

TechniquePrinciple of MeasurementKey Information ObtainedRelevance to this compound Research
IRAbsorption by molecular vibrationsIdentification of functional groupsConfirmation of ketone and hydroxyl groups
UV-VisAbsorption by electronic transitionsDetection of chromophores, quantitative analysisConfirmation of conjugated systems, concentration determination

Bioanalytical Approaches for Investigational Studies

Bioanalytical approaches involve the measurement of compounds in biological matrices. For this compound, which was studied for potential medical use, bioanalytical methods are essential for understanding its behavior in biological systems, although information on specific bioanalytical studies for this compound is limited in the provided results.

General bioanalytical techniques for steroids in biological samples (like urine, plasma, serum, and saliva) often involve sample preparation steps such as extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the steroids from the complex matrix austinpublishinggroup.comnih.govtandfonline.com. This is often followed by chromatographic separation and detection, frequently using LC-MS/MS or GC-MS austinpublishinggroup.comnih.govmdpi.comresearchgate.net.

Effect-based bioassays, such as those utilizing androgen receptors (AR CALUX® bioassay), have been explored for detecting compounds with androgenic activity in biological samples, even without prior knowledge of their chemical structure mdpi.com. While this compound is an antiandrogen, similar bioanalytical approaches could potentially be adapted to study its interaction with androgen receptors or other biological targets, although this would fall under investigational studies rather than routine analytical characterization. The development of sensitive and specific bioanalytical methods is crucial for studying the disposition and effects of compounds like this compound in biological contexts tandfonline.comresearchgate.net.

Receptor Binding Assays for Ligand-Receptor Kinetics

Receptor binding assays are designed to quantify the affinity of a ligand for its receptor and to study the kinetics of this interaction. For this compound, these assays are essential for determining how strongly it binds to the androgen receptor compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as other antiandrogens.

In a typical competitive receptor binding assay, a fixed concentration of a radiolabeled high-affinity ligand for the AR (such as radiolabeled DHT) is incubated with a preparation containing the androgen receptor (e.g., from prostate cytosol) in the presence of varying concentrations of the test compound, this compound. The extent to which this compound competes with the radiolabeled ligand for binding to the receptor sites is measured. By analyzing the displacement curves, researchers can determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the AR. A lower Ki or IC50 value indicates a higher binding affinity.

Studies have investigated the affinity of this compound for the androgen receptor. In one study using rat prostate cytosol, this compound demonstrated a higher affinity for the AR compared to cyproterone (B1669671) acetate (B1210297). The reported Ki value for this compound was 0.7 nM, while that for cyproterone acetate was 3.7 nM. These values were compared to the Ki of testosterone, which was 1.7 nM. This suggests that this compound's affinity for the rat prostate cytosol AR was approximately 2.4 times that of testosterone and about 5 times that of cyproterone acetate in this specific experimental setting. wikipedia.org However, another study indicated that this compound had only about 11% of the affinity of dihydrotestosterone for the androgen receptor. wikipedia.org

These findings highlight the importance of specific experimental conditions and receptor source in determining relative binding affinities. This compound functions as an antiandrogen by acting as a competitive inhibitor of specific ligand binding to androgen receptors. thermofisher.comfishersci.ca

Detailed research findings from receptor binding assays can be summarized in tables to compare the binding affinities of this compound with other relevant compounds.

CompoundReceptor SourceAssay TypeKi (nM)Relative Affinity (vs. Testosterone)Relative Affinity (vs. Cyproterone Acetate)Relative Affinity (vs. DHT)Citation
This compoundRat Prostate CytosolCompetitive Binding0.7~243%~529%- wikipedia.org
TestosteroneRat Prostate CytosolCompetitive Binding1.7100%-- wikipedia.org
Cyproterone AcetateRat Prostate CytosolCompetitive Binding3.7~46%100%- wikipedia.org
This compoundAndrogen ReceptorBinding Assay---~11% wikipedia.org
DihydrotestosteroneAndrogen ReceptorBinding Assay---100% wikipedia.org

Note: Relative affinities are approximate calculations based on the provided Ki values or percentages and should be interpreted within the context of the specific study conditions.

Cell-Based Reporter Assays for Functional Activity Profiling

Cell-based reporter assays are valuable tools for assessing the functional activity of compounds that interact with nuclear receptors like the AR. These assays provide a measure of a compound's ability to activate or inhibit receptor-mediated gene transcription within a living cellular environment.

In the context of this compound research, cell-based reporter assays typically involve genetically engineered cells that express the androgen receptor and contain a reporter gene construct. This construct usually consists of an androgen response element (ARE), a specific DNA sequence that the activated AR binds to, linked to a reporter gene (such as luciferase or green fluorescent protein).

When an androgen or antiandrogen like this compound is introduced to these cells, it interacts with the AR. If the compound is an agonist, it will bind to the AR, leading to the translocation of the complex to the nucleus, binding to the ARE, and subsequent activation of reporter gene expression. If the compound is an antagonist, it will bind to the AR but prevent the receptor from being activated by agonists or from effectively binding to the ARE, thereby inhibiting reporter gene expression.

By measuring the activity of the reporter gene (e.g., light production in the case of luciferase), researchers can quantify the functional response of the cells to varying concentrations of this compound. This allows for the determination of parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists, providing a functional profile of the compound's activity on AR-mediated transcription.

While specific detailed research findings on this compound using cell-based reporter assays were not extensively detailed in the provided search results, the principle of these assays is directly applicable to characterizing its antiandrogenic function. As an antiandrogen, this compound would be expected to inhibit the transcriptional activity of the AR induced by agonists like testosterone or DHT in such reporter systems. wikipedia.org The magnitude of this inhibition and the concentration at which it occurs provide key data points for understanding this compound's functional potency as an AR antagonist. Cell-based assays offer quantitative and functional information rapidly, making them relevant for compound profiling.

The application of cell-based reporter assays to this compound research allows for the assessment of its functional impact on AR signaling, complementing the binding data obtained from receptor binding assays.

Assay TypePrincipleInformation ProvidedRelevance to this compound ResearchCitation
Receptor Binding AssaysQuantifies the affinity of a ligand for its receptor.Binding affinity (Ki, IC50), KineticsDetermines how strongly this compound binds to the Androgen Receptor. wikipedia.orgthermofisher.com
Cell-Based Reporter AssaysMeasures the functional outcome of ligand-receptor interaction on gene expression.Agonist/Antagonist activity, Potency (EC50, IC50)Assesses this compound's ability to activate or inhibit AR-mediated transcription.

Benorterone As a Research Tool and Chemical Probe

Utilization in Understanding Androgen Receptor Biology

Benorterone functions as an antagonist of the androgen receptor, which is the primary biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Studies have utilized this compound to investigate the binding characteristics of the AR. For instance, one study compared the affinity of this compound for the AR in rat prostate cytosol to that of cyproterone (B1669671) acetate (B1210297) and testosterone. This compound demonstrated a higher affinity than cyproterone acetate in this specific study. wikipedia.org While generally described as an AR antagonist, some research indicates that this compound may also possess weak partial agonist activity, a characteristic shared by other steroidal antiandrogens. wikipedia.orgwikipedia.org This complex interaction profile makes this compound useful for dissecting the nuances of AR activation and inhibition. Research into AR biology often involves understanding how ligands bind to the receptor's ligand-binding domain and influence its interaction with co-regulators and DNA response elements. researchgate.netglowm.com this compound, by competing for the ligand-binding site, serves as a probe to study these interactions and the subsequent downstream effects on gene transcription. glowm.com

Application in Investigating Steroid Hormone Regulatory Networks

Steroid hormones, including androgens, are integral components of complex regulatory networks that control numerous biological processes. plos.orgnih.gov this compound's activity as an antiandrogen allows researchers to perturb these networks and study the resulting changes. By blocking androgen signaling via the AR, this compound can help elucidate the role of androgens within these interconnected pathways. Research in this area involves understanding how steroid receptors, like the AR, interact with other transcription factors and co-regulators to influence gene expression and cellular function within these networks. researchgate.netglowm.comnih.gov Studies investigating steroid hormone regulation often utilize chemical probes to dissect the specific contributions of individual hormone pathways. plos.orgnih.gov this compound, by specifically targeting the AR, provides a means to isolate and study the androgenic component of these broader regulatory systems.

Contribution to the Historical Development of Antiandrogen Research Methodologies

This compound holds a significant place in the history of antiandrogen research as it was among the earliest compounds identified and studied for this activity. iiab.mewikipedia.org Developed in the late 1950s and first reported as an antiandrogen in 1964, it was notably the first known antiandrogen to be investigated in human studies. wikipedia.org The early research with this compound, alongside other early antiandrogens like cyproterone and flutamide (B1673489), contributed to establishing methodologies for identifying and characterizing compounds that could antagonize androgen action. iiab.mewikipedia.orgwikipedia.org These early studies likely involved in vitro assays to measure AR binding affinity and in vivo models to assess the effects on androgen-responsive tissues. wikipedia.org The experience gained from studying compounds like this compound helped shape the experimental approaches used in the subsequent development and evaluation of a wider range of steroidal and nonsteroidal antiandrogens. wikipedia.orggoogle.comgoogle.com The challenges encountered with this compound, such as the observation of gynecomastia in male studies, also provided valuable lessons for the development of more selective antiandrogens. wikipedia.org

Compound Information

Compound NamePubChem CID
This compound10039776

Data Tables

Future Research Directions and Unexplored Avenues for Benorterone

Novel Synthetic Strategies for Benorterone and Its Derivatives

The core structure of this compound, 17α-methyl-B-nortestosterone, is a proven scaffold in drug development. wikipedia.orgdrugtargetreview.com Future research should focus on innovative synthetic methodologies to create a diverse library of this compound derivatives. Modern techniques could facilitate the efficient production of rare isomers or derivatives with tailored properties. drugtargetreview.com

Key areas for exploration include:

Enantioselective Synthesis : Developing processes to produce specific mirror-image isomers (enantiomers) of this compound derivatives could lead to compounds with enhanced potency or novel biological activities. drugtargetreview.com

Biocatalysis : Utilizing enzymes to perform specific chemical transformations on the steroid nucleus could offer a greener and more efficient route to novel derivatives that are difficult to achieve through traditional chemistry.

Combinatorial Chemistry : Applying high-throughput synthesis techniques to rapidly generate a large library of this compound analogs. Modifications could be targeted at various positions on the steroid rings to systematically explore the structure-activity relationship. acs.org For instance, introducing different functional groups at the C-17 position or modifying the A-ring could significantly alter receptor affinity and selectivity.

These strategies would not only refine the synthesis of this compound itself but also provide a platform for discovering new chemical entities with potentially superior therapeutic profiles. acs.org

Comprehensive Omics-Based Investigations of this compound's Cellular Impact

The precise cellular and systemic impact of this compound remains largely uncharacterized. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, would provide a holistic view of its mechanism of action and effects on target tissues. nih.govnih.gov Such studies are crucial for understanding how this compound modulates androgen receptor signaling pathways and for identifying potential new applications. nih.govbiorxiv.org

A proposed multi-omics investigation could involve treating androgen-sensitive prostate cancer cell lines (e.g., LNCaP) with this compound and performing the analyses outlined in the table below. biorxiv.org

Omics TechnologyObjective in this compound ResearchPotential Findings
Genomics Identify genetic markers that predict response to this compound.Single nucleotide polymorphisms (SNPs) in the AR gene or other pathway components that correlate with sensitivity or resistance.
Transcriptomics (RNA-seq) Analyze changes in gene expression patterns following this compound treatment. biorxiv.orgIdentification of AR-regulated genes and other signaling pathways modulated by this compound, such as those involved in cell proliferation, apoptosis, and metabolism. nih.govresearchgate.net
Proteomics Quantify changes in the cellular protein landscape to understand post-transcriptional effects. nih.govAlterations in the levels of AR co-regulators, cell cycle proteins, and metabolic enzymes, revealing downstream effects of AR blockade. nih.gov
Metabolomics Profile changes in cellular metabolites to assess the impact on metabolic pathways. nih.govShifts in steroidogenesis, lipid metabolism, or glycolysis, providing insights into the metabolic reprogramming induced by this compound.
Interactomics Map the network of protein-protein interactions involving the androgen receptor after this compound binding.Identification of unique co-regulator proteins that interact with the AR when it is bound by this compound, which could differ from those interacting with the AR when bound by other androgens or antiandrogens.

This table is interactive and can be sorted by column.

Integrating these datasets would create a comprehensive molecular signature of this compound's action, potentially uncovering novel biomarkers for patient response and revealing unexpected therapeutic opportunities. nih.govnih.gov

Elucidation of Undefined Antigonadotropic Mechanisms

This compound has been observed to cause a variable decrease in plasma testosterone (B1683101) levels, suggesting weak antigonadotropic effects. wikipedia.org This is unusual for a pure AR antagonist, as compounds like flutamide (B1673489) typically increase testosterone levels by blocking negative feedback at the hypothalamic-pituitary axis. wikipedia.orgnih.gov The mechanism behind this compound's testosterone-lowering effect is unclear and warrants further investigation. wikipedia.org

One leading hypothesis is that this compound may be a substrate for the aromatase enzyme, leading to its conversion into an estrogenic metabolite, 17α-methyl-B-norestradiol. wikipedia.org Estrogens are known to have potent antigonadotropic effects, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. wikipedia.org

Future research should directly test this hypothesis by:

In vitro aromatase assays : Investigating whether this compound can be converted to its corresponding estrogenic metabolite by human aromatase.

Metabolite identification : Analyzing plasma from subjects treated with this compound to identify the presence of 17α-methyl-B-norestradiol or other potential metabolites.

Neuroendocrine studies : Examining the effects of this compound and its potential metabolites on LH and FSH secretion in animal models, potentially in the presence of an antiestrogen (B12405530) to confirm an estrogen-receptor-mediated effect. wikipedia.org

Understanding this mechanism is critical, as it could differentiate this compound from other antiandrogens and have significant clinical implications. nih.govnih.gov

Exploration of this compound as a Scaffold for Next-Generation Androgen Receptor Modulators

The unique steroidal structure of this compound makes it an attractive scaffold for the design of next-generation androgen receptor modulators, including Selective Androgen Receptor Modulators (SARMs) or novel antagonists targeting resistant forms of the AR. wikipedia.orgsemanticscholar.org The AR is a complex protein with multiple functional domains, including the N-terminal domain (NTD), the DNA-binding domain (DBD), and the ligand-binding domain (LBD), which is the target of most current antiandrogens. nih.gov

Future drug design efforts could leverage the this compound backbone to:

Develop tissue-selective modulators : By modifying the scaffold, it may be possible to create compounds that act as antagonists in tissues like the prostate while having neutral or even agonist effects in muscle and bone.

Target alternative AR binding sites : Drug resistance can emerge through mutations in the LBD. Designing this compound derivatives that bind to other functionally important sites, such as the Binding Function 3 (BF3) pocket, could overcome this resistance. nih.gov Molecules targeting the BF3 site can inhibit AR nuclear translocation and transcriptional activity through a different mechanism. nih.govselleckchem.com

Create AR degraders : By conjugating the this compound scaffold to a molecule that recruits E3 ubiquitin ligases, it may be possible to create potent AR degraders. These compounds would not just block the receptor but would tag it for destruction by the cell's proteasomal machinery, offering a more profound and lasting inhibition of AR signaling.

Application of Artificial Intelligence and Machine Learning in this compound Research

A typical workflow would involve:

Data Collection : Synthesizing a library of this compound derivatives and measuring their AR binding affinity.

Descriptor Calculation : Computing thousands of molecular descriptors (e.g., size, shape, electronic properties) for each derivative.

Model Training : Using ML algorithms, such as graph neural networks, to build a predictive model that links the descriptors to the observed activity. appliedclinicaltrialsonline.com

Virtual Screening : Using the trained model to predict the activity of vast virtual libraries of yet-to-be-synthesized this compound analogs, prioritizing the most promising candidates for synthesis and testing.

This approach can significantly reduce the time and cost of identifying optimized lead compounds. nih.gov

Generative AI models offer a revolutionary approach to drug design. harvard.edu Instead of modifying an existing scaffold, these models can "dream up" entirely new molecules with specific desired properties. ethz.ch

By training a generative model on the principles of chemical synthesis and AR binding, researchers could direct the AI to design novel, synthetically feasible B-norsteroids that possess:

High predicted affinity for the androgen receptor.

Selectivity against other steroid receptors.

Favorable drug-like properties (e.g., solubility, metabolic stability).

This in silico design process allows for the exploration of a much broader chemical space than is possible with traditional methods, potentially leading to the discovery of innovative and highly effective this compound-based therapeutics. ethz.ch

Q & A

Q. What experimental models are most appropriate for studying Benorterone’s antiandrogenic effects in prostate cancer research?

  • Methodological Answer : Begin with in vitro androgen receptor (AR) binding assays using human prostate cancer cell lines (e.g., LNCaP) to quantify AR antagonism . Validate findings with in vivo xenograft models, ensuring controlled variables such as hormone levels and tumor microenvironment . Use dose-response curves to establish IC₅₀ values and compare results with established antiandrogens (e.g., enzalutamide) to contextualize potency .

Q. How can researchers optimize this compound’s pharmacokinetic profile for preclinical studies?

  • Methodological Answer : Employ LC-MS/MS to measure plasma and tissue concentrations in rodent models, focusing on bioavailability and half-life . Adjust formulations using lipid nanoparticles or cyclodextrin complexes to enhance solubility. Cross-reference metabolic stability data from liver microsome assays to predict hepatic clearance rates .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on androgen-sensitive tissues?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Apply linear regression to correlate dosage with histological changes (e.g., prostate gland atrophy). Ensure power analysis during experimental design to determine sample size adequacy, minimizing Type II errors .

Advanced Research Questions

Q. How should researchers design a Phase II clinical trial to evaluate this compound’s efficacy in castration-resistant prostate cancer (CRPC)?

  • Methodological Answer : Adopt the PICOT framework :
  • Population : CRPC patients with rising PSA levels despite androgen deprivation therapy.
  • Intervention : this compound (daily oral dose, e.g., 200 mg).
  • Comparison : Placebo or active comparator (e.g., abiraterone).
  • Outcome : PSA progression-free survival at 12 months.
  • Time : 18-month follow-up.
    Incorporate blinded randomization and stratified sampling to control for metastasis severity . Validate endpoints using RECIST 1.1 criteria for tumor response .

Q. What strategies resolve contradictions in this compound’s off-target effects reported across independent studies?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify bias sources (e.g., assay variability, model organism differences) . Validate conflicting data via orthogonal methods:
  • Use CRISPR-Cas9 AR-knockout models to isolate off-target interactions.
  • Apply transcriptomic profiling (RNA-seq) to identify non-AR pathways affected by this compound .
    Publish raw datasets in repositories like GEO for independent verification .

Q. How can researchers identify biomarkers predictive of this compound resistance in heterogeneous tumor populations?

  • Methodological Answer : Perform longitudinal bulk and single-cell RNA sequencing on patient-derived tumor samples pre- and post-treatment. Use machine learning (e.g., LASSO regression) to pinpoint gene expression signatures associated with resistance. Validate candidates with immunohistochemistry in retrospective cohorts .

Q. What ethical considerations arise when designing pediatric studies for this compound’s potential use in congenital adrenal hyperplasia (CAH)?

  • Methodological Answer : Follow FINER criteria for ethical rigor:
  • Feasible : Ensure pediatric dosing guidelines exist from preclinical juvenile animal models.
  • Novel : Address gaps in existing CAH therapies (e.g., glucocorticoid-sparing effects).
  • Ethical : Obtain informed assent/consent with age-appropriate documentation and minimize blood draw volumes .
    Consult institutional review boards (IRBs) early to align protocols with Declaration of Helsinki principles .

Data Presentation and Reproducibility

Q. How should contradictory in vitro vs. in vivo efficacy data for this compound be reported to enhance reproducibility?

  • Methodological Answer : Disclose all experimental conditions in supplemental materials, including:
  • Cell culture media composition (e.g., charcoal-stripped serum usage).
  • Animal strain genetic backgrounds.
  • Batch numbers for this compound synthesis .
    Use standardized formats like MIAME for microarray data or ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.